1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-fluoro-2-methylphenylsulfonyl group and a 2-methoxyphenyl group
Preparation Methods
The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylbenzenesulfonyl chloride and 2-methoxyphenylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-fluoro-2-methylbenzenesulfonyl chloride is reacted with 2-methoxyphenylpiperazine in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis, and implementation of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of the corresponding phenol and piperazine derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-((4-Chloro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-hydroxyphenyl)piperazine: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methylphenyl)piperazine:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. Its unique structure, characterized by a piperazine ring substituted with a 4-fluoro-2-methylphenylsulfonyl group and a 2-methoxyphenyl group, suggests potential biological activities that merit detailed exploration.
The compound has the following chemical formula: C18H21FN2O3S with a molecular weight of approximately 364.44 g/mol. The synthesis typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base, such as triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group may facilitate binding to various biological targets, potentially modulating their activity and leading to therapeutic effects. Understanding the precise molecular mechanisms requires further investigation into its pharmacodynamics and pharmacokinetics.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antagonistic Effects : Some derivatives have been identified as potent antagonists for neurokinin receptors (NK1), which are involved in pain perception and inflammation .
- Antiviral Activity : Related compounds have shown efficacy against various viral infections, suggesting potential antiviral properties .
- Antitumor Activity : The piperazine moiety is often associated with anticancer activities, particularly through interactions with kinases involved in cell proliferation .
Case Studies
- Neurokinin Receptor Antagonism : A study highlighted the development of piperazine derivatives as NK1 receptor antagonists, demonstrating that modifications in the piperazine structure can enhance affinity and selectivity .
- Antiviral Screening : Compounds structurally related to sulfonyl piperazines were screened for antiviral activity against HIV and other viruses, showing promising results at micromolar concentrations .
- Anticancer Potential : Research on piperazine-containing drugs indicates their role in inhibiting CDK4/6, which are crucial for cancer cell cycle progression. This suggests that this compound may also possess anticancer properties .
Data Table: Comparative Biological Activities
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-13-15(19)7-8-18(14)25(22,23)21-11-9-20(10-12-21)16-5-3-4-6-17(16)24-2/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZQLAJPQQJZGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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